7-Azaspiro[4.5]decan-10-one hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azaspiro[45]decan-10-one hydrochloride is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[4.5]decan-10-one hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is advantageous due to the availability of starting materials and the relatively straightforward reaction conditions. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 7-Azaspiro[4.5]decan-10-one hydrochloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Azaspiro[4.5]decan-10-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
7-Azaspiro[4.5]decan-10-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Azaspiro[4.5]decan-10-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit matrix metalloproteinases (MMPs), which are involved in various physiological and pathological processes . By inhibiting these enzymes, the compound can modulate cellular pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but with an oxygen atom in the ring.
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with a different ring size and potential antituberculosis activity.
7-Benzyl-7-azaspiro[4.5]decan-1-one: A derivative with a benzyl group, used in early discovery research.
Uniqueness
7-Azaspiro[4.5]decan-10-one hydrochloride is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16ClNO |
---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
7-azaspiro[4.5]decan-10-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-8-3-6-10-7-9(8)4-1-2-5-9;/h10H,1-7H2;1H |
InChI Key |
OAZJSMUUSAFJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCCC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.